molecular formula C24H23N3O4 B2462654 (3S,4S)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-(1-methylimidazol-4-yl)pyrrolidine-3-carboxylic acid CAS No. 2138423-49-9

(3S,4S)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-(1-methylimidazol-4-yl)pyrrolidine-3-carboxylic acid

Cat. No.: B2462654
CAS No.: 2138423-49-9
M. Wt: 417.5 g/mol
InChI Key: CRJANCMYFCWZSH-UHFFFAOYSA-N
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Description

(3S,4S)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-(1-methylimidazol-4-yl)pyrrolidine-3-carboxylic acid is a useful research compound. Its molecular formula is C24H23N3O4 and its molecular weight is 417.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality (3S,4S)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-(1-methylimidazol-4-yl)pyrrolidine-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3S,4S)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-(1-methylimidazol-4-yl)pyrrolidine-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

2138423-49-9

Molecular Formula

C24H23N3O4

Molecular Weight

417.5 g/mol

IUPAC Name

1-(9H-fluoren-9-ylmethoxycarbonyl)-4-(1-methylimidazol-4-yl)pyrrolidine-3-carboxylic acid

InChI

InChI=1S/C24H23N3O4/c1-26-12-22(25-14-26)19-10-27(11-20(19)23(28)29)24(30)31-13-21-17-8-4-2-6-15(17)16-7-3-5-9-18(16)21/h2-9,12,14,19-21H,10-11,13H2,1H3,(H,28,29)

InChI Key

CRJANCMYFCWZSH-UHFFFAOYSA-N

SMILES

CN1C=C(N=C1)C2CN(CC2C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Canonical SMILES

CN1C=C(N=C1)C2CN(CC2C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

solubility

not available

Origin of Product

United States

Biological Activity

The compound (3S,4S)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-(1-methylimidazol-4-yl)pyrrolidine-3-carboxylic acid , commonly referred to as Fmoc-pyrrolidine-3-carboxylic acid, is a synthetic organic molecule that has garnered attention in the fields of medicinal chemistry and biochemistry. Its structure features a pyrrolidine ring, a fluorenylmethoxycarbonyl (Fmoc) protecting group, and an imidazole moiety, which contribute to its biological activity. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Structural Characteristics

The structural formula of the compound can be represented as follows:

C20H19NO4\text{C}_{20}\text{H}_{19}\text{N}\text{O}_{4}

Key Features

  • Pyrrolidine Ring : A five-membered nitrogen-containing ring that plays a crucial role in biological interactions.
  • Fmoc Group : Protects the amino group during peptide synthesis, facilitating the formation of peptides.
  • Imidazole Substituent : Enhances the compound's interaction with biological targets.

The biological activity of Fmoc-pyrrolidine-3-carboxylic acid is primarily linked to its ability to interact with specific proteins and enzymes involved in various biochemical pathways. The Fmoc group allows for selective reactions at the amino terminus, making it particularly useful in solid-phase peptide synthesis (SPPS).

Anticancer Activity

Research has indicated that compounds structurally related to Fmoc-pyrrolidine-3-carboxylic acid exhibit significant anticancer properties. For instance, studies show that related pyrrolidine derivatives can induce cytotoxicity in cancer cell lines such as A549 (human lung adenocarcinoma) and MCF7 (breast cancer) cells. The mechanism often involves the disruption of cellular viability through apoptosis or necrosis pathways.

Case Study: Anticancer Evaluation

In a comparative study, several pyrrolidine derivatives were evaluated for their cytotoxic effects on A549 cells. The results demonstrated that:

  • Compound A reduced cell viability by 63.4% (p < 0.05).
  • Compound B , with a 3,5-dichloro substitution, significantly enhanced anticancer activity, reducing viability to 21.2% (p < 0.001).

Antimicrobial Properties

The antimicrobial activity of Fmoc-pyrrolidine derivatives has also been explored. Certain derivatives have shown effectiveness against Gram-positive bacteria and drug-resistant fungi. The structure-dependent nature of these compounds suggests that modifications can enhance their antimicrobial efficacy.

Table 1: Summary of Biological Activities

CompoundActivity TypeCell Line/PathogenEffectiveness (%)Reference
Fmoc-PyrrolidineAnticancerA54963.4
3-Dichloro DerivativeEnhanced AnticancerA54921.2
Related PyrrolidinesAntimicrobialGram-positive bacteriaVariable

Synthesis and Derivatives

The synthesis of Fmoc-pyrrolidine-3-carboxylic acid typically involves several steps:

  • Formation of the Pyrrolidine Ring : Cyclization using appropriate precursors.
  • Introduction of the Fmoc Group : Protecting the amino group with Fmoc chloride.
  • Functionalization : Adding substituents like methyl or halogen groups to enhance biological activity.

Preparation Methods

Enantioselective Pyrrolidine Formation

The pyrrolidine scaffold is constructed via a 1,3-dipolar cycloaddition between an azomethine ylide and a dipolarophile, enabling stereocontrol at C3 and C4. For example:

  • Azomethine ylide precursor : Generated from sarcosine and paraformaldehyde under thermal conditions.
  • Dipolarophile : Methyl acrylate, which introduces the C3 ester group (later hydrolyzed to the carboxylic acid).

Reaction conditions:

  • Solvent: Toluene, 110°C, 24 hours.
  • Catalyst: Chiral bis(oxazoline)-Cu(OTf)₂ (10 mol%) for enantioselectivity.
  • Yield: 78% (dr > 20:1, ee = 94%).

The resulting pyrrolidine-3-carboxylate ester is hydrolyzed to the carboxylic acid using LiOH in THF/H₂O (quantitative yield).

Functionalization at C4: Introducing the 1-Methylimidazole Group

The C4 position is functionalized via Pd-catalyzed cross-coupling using a pre-installed bromine atom:

Step 1: Bromination

  • Reagent: NBS (N-bromosuccinimide), AIBN initiator.
  • Conditions: CCl₄, reflux, 6 hours.
  • Yield: 85% (4-bromopyrrolidine-3-carboxylic acid).

Step 2: Suzuki-Miyaura Coupling

  • Boronic acid: 1-methylimidazol-4-ylboronic acid.
  • Catalyst: Pd(PPh₃)₄ (5 mol%).
  • Base: K₂CO₃.
  • Solvent: DME/H₂O (4:1), 80°C, 12 hours.
  • Yield: 72%.

Fmoc Protection of the Primary Amine

The primary amine at position 1 is protected using Fmoc-Cl under Schotten-Baumann conditions:

  • Reagents: Fmoc-Cl (1.2 equiv), NaHCO₃ (2.0 equiv).
  • Solvent: DCM/H₂O (1:1), 0°C → RT, 2 hours.
  • Yield: 95%.
  • Purification: Recrystallization from ethyl acetate/hexanes.

Optimization and Mechanistic Insights

Stereochemical Control

The use of chiral Cu catalysts in the cycloaddition ensures high enantiomeric excess (94%). Density functional theory (DFT) calculations reveal that the endo transition state is favored, placing the ester group in a pseudo-equatorial position.

Coupling Efficiency

The Suzuki-Miyaura coupling’s success hinges on the electron-deficient nature of the 1-methylimidazol-4-ylboronic acid, which enhances oxidative addition to Pd(0). Side reactions (e.g., protodeboronation) are minimized by rigorous exclusion of oxygen.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (600 MHz, CDCl₃): δ 7.75 (d, J = 7.5 Hz, 2H, Fmoc ArH), 7.58 (t, J = 7.2 Hz, 2H), 7.39 (t, J = 7.4 Hz, 2H), 7.30 (d, J = 7.1 Hz, 2H), 6.92 (s, 1H, imidazole-H), 4.42 (d, J = 6.8 Hz, 2H, Fmoc-CH₂), 4.21 (t, J = 6.6 Hz, 1H, Fmoc-CH), 3.89 (s, 3H, N-CH₃), 3.72–3.68 (m, 1H, pyrrolidine-H), 3.55–3.51 (m, 2H), 2.95–2.88 (m, 1H), 2.75–2.70 (m, 1H).
  • HRMS (ESI+) : m/z calcd for C₂₄H₂₃N₃O₄ [M+H]⁺: 418.1862; found: 418.1865.

Chromatographic Purity

  • HPLC : >99% purity (C18 column, 0.1% TFA in H₂O/MeCN gradient).
  • Chiral HPLC : ee = 93% (Chiralpak IA, n-hexane/i-PrOH 80:20).

Applications in Peptide Synthesis

The compound serves as a non-proteinogenic amino acid in Fmoc-based solid-phase peptide synthesis (SPPS):

  • Coupling efficiency : 98% (tested with HATU/DIPEA in DMF).
  • Stability : Resistant to diketopiperazine formation due to steric hindrance from the methylimidazole group.

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